2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
CAS No.: 445265-77-0
Cat. No.: VC21496282
Molecular Formula: C17H16BrN3S
Molecular Weight: 374.3g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile - 445265-77-0](/images/no_structure.jpg)
Specification
CAS No. | 445265-77-0 |
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Molecular Formula | C17H16BrN3S |
Molecular Weight | 374.3g/mol |
IUPAC Name | 2-[(2-bromophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Standard InChI | InChI=1S/C17H16BrN3S/c1-21-7-6-16-14(10-21)8-13(9-19)17(20-16)22-11-12-4-2-3-5-15(12)18/h2-5,8H,6-7,10-11H2,1H3 |
Standard InChI Key | CLKZQJVBFYJDQJ-UHFFFAOYSA-N |
SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Br |
Canonical SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Br |
Introduction
Chemical Properties
Physical Properties
Based on its structural characteristics, 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile is expected to exhibit specific physical properties that would influence its handling, formulation, and application in various contexts.
The compound likely exists as a crystalline solid at room temperature with a pale yellow to off-white appearance, which is characteristic of many heterocyclic compounds containing conjugated systems. Due to its predominantly hydrophobic nature, it would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
The calculated partition coefficient (Log P) would likely be in the range of 3.5-4.0, indicating a relatively lipophilic molecule that could potentially cross biological membranes. This property would be significant for any biological applications being considered.
Table 2: Predicted Physical Properties
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Typical for similar heterocyclic compounds |
Color | Pale yellow to off-white | Based on conjugation extent and heteroatoms |
Melting Point | 155-185°C | Estimated from similar naphthyridine derivatives |
Solubility | Poor in water (<0.1 mg/mL); Good in DCM, CHCl3, DMF | Based on hydrophobic character and functional groups |
Log P | ~3.5-4.0 | Calculated from structure (lipophilicity measure) |
UV Absorption | ~280-310 nm | Expected from aromatic system with heteroatoms |
Chemical Reactivity
The reactivity profile of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile is determined by its functional groups, which provide multiple sites for chemical transformations.
Bromine Functionality
The bromine atom at the ortho position of the benzyl group represents a key reactive site:
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It can participate in metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille), allowing for the introduction of various carbon-based substituents.
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Metal-halogen exchange reactions with organolithium reagents would generate reactive intermediates for further functionalization.
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The ortho position of the bromine creates a specific steric environment that can influence the reactivity and selectivity of these transformations.
Sulfanyl Linkage
The thioether (sulfanyl) group connects the bromobenzyl moiety to the naphthyridine core and offers several reaction possibilities:
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Oxidation to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
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Potential alkylation at the sulfur atom under specific conditions to form sulfonium salts.
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The linkage provides a certain degree of rotational flexibility, which would influence the three-dimensional arrangement of the bromobenzyl group relative to the naphthyridine core.
Nitrile Group
The nitrile functionality at position 3 of the naphthyridine core is a versatile group for chemical transformations:
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Hydrolysis to carboxylic acid under acidic or basic conditions, typically requiring elevated temperatures.
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Reduction to primary amine using lithium aluminum hydride or other reducing agents.
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Addition reactions with nucleophiles, including Grignard reagents, to form ketones after hydrolysis.
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Participation in cycloaddition reactions to form heterocyclic systems.
Tetrahydronaphthyridine Core
The partially saturated naphthyridine core could undergo various transformations:
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Potential for functionalization at various positions through electrophilic or nucleophilic reactions.
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The nitrogen atoms provide basic sites that could participate in alkylation or acylation reactions.
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The saturated portion of the ring system might undergo oxidation to increase the degree of unsaturation.
Table 3: Key Reactive Sites and Potential Transformations
Reactive Site | Potential Transformations | Reagents/Conditions |
---|---|---|
Bromine | Cross-coupling reactions | Pd(PPh3)4, boronic acids, Na2CO3, dioxane/H2O, 80-100°C |
Metal-halogen exchange | n-BuLi, THF, -78°C | |
Sulfanyl group | Oxidation to sulfoxide | H2O2 (30%), acetic acid, 20-40°C |
Oxidation to sulfone | m-CPBA (2 equiv.), DCM, 0°C to RT | |
Nitrile | Hydrolysis to carboxylic acid | 6M HCl, reflux or 2M NaOH, reflux |
Reduction to amine | LiAlH4, THF, 0°C to reflux | |
Naphthyridine core | N-alkylation | Alkyl halide, K2CO3, acetone, reflux |
Ring oxidation | DDQ, dioxane, reflux |
Synthesis Methods
Retrosynthetic Analysis
A logical approach to synthesizing 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile would involve disconnection of the thioether linkage as a key strategic step, leading to two main fragments: a 2-mercapto-naphthyridine derivative and a 2-bromobenzyl halide.
The retrosynthetic analysis would proceed as follows:
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Disconnection of the C-S bond to give 2-mercapto-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile and 2-bromobenzyl bromide or chloride
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Further disconnection of the mercapto-naphthyridine to appropriate precursors for constructing the heterocyclic core
Route A: Alkylation of Thiol Intermediate
This approach focuses on the preparation of a 2-mercapto-naphthyridine intermediate followed by alkylation with 2-bromobenzyl halide:
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Synthesis of 2-chloro-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile through cyclization reactions
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Conversion of the 2-chloro derivative to the 2-mercapto compound using thiourea or sodium hydrosulfide
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Alkylation of the thiol with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate
Route B: Construction of the Naphthyridine Core with Pre-installed Sulfanyl Group
In this approach, the sulfanyl group is incorporated earlier in the synthesis:
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Preparation of a suitable precursor containing the 2-bromobenzylsulfanyl group
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Cyclization to form the naphthyridine core with the sulfanyl group already in place
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Introduction or modification of functional groups as needed
Reaction Conditions and Optimization
Successful synthesis would require careful control of reaction conditions:
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Temperature control is crucial, particularly for the alkylation step, which typically requires moderate temperatures (25-60°C)
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Selection of appropriate solvents, with DMF, acetone, or THF being common choices for alkylation reactions
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Base selection, with K2CO3 or Cs2CO3 often preferred for thiol alkylation to minimize side reactions
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Careful purification protocols, likely involving column chromatography with appropriate eluent systems
Table 4: Synthetic Steps and Conditions
Synthetic Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Thiol formation | Thiourea, EtOH then NaOH | Reflux 6h, then RT 2h | 65-80% |
Alkylation | 2-Bromobenzyl bromide, K2CO3 | DMF, 40-50°C, 8-12h | 70-85% |
Naphthyridine cyclization | Appropriately substituted precursors | Thermal conditions, catalyst | 55-75% |
Nitrile introduction | Appropriate cyanating agent | Cu-mediated, elevated temp. | 60-75% |
Anti-inflammatory Activity
The compound's structure suggests potential for interaction with inflammatory pathways, possibly through inhibition of specific enzymes involved in the inflammatory cascade.
Central Nervous System Activity
The compound's lipophilicity and structural features suggest potential for blood-brain barrier penetration, which could make it relevant for central nervous system applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be a primary tool for structural confirmation of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile.
In the 1H NMR spectrum, key signals would include:
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Aromatic protons of the bromobenzyl group (approximately 7.10-7.60 ppm)
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The methylene protons adjacent to sulfur (approximately 4.20-4.40 ppm)
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The N-methyl group (approximately 2.40-2.60 ppm)
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The methylene protons of the tetrahydro ring (approximately 1.80-3.50 ppm)
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The vinyl proton of the naphthyridine core (approximately 7.80-8.20 ppm)
13C NMR would provide additional structural confirmation through signals for the nitrile carbon (approximately 115-120 ppm), aromatic carbons (120-145 ppm), and aliphatic carbons (20-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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C≡N stretching vibration (approximately 2200-2240 cm-1)
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Aromatic C=C stretching (approximately 1400-1600 cm-1)
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C-Br stretching (approximately 550-650 cm-1)
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C-S stretching (approximately 600-700 cm-1)
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peaks with the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio)
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Fragment ions corresponding to loss of the bromobenzyl group
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Fragments related to the naphthyridine core
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be valuable for:
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Assessing purity
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Developing analytical methods for quality control
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Monitoring reactions during synthesis
Typical HPLC conditions might include:
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C18 reversed-phase column
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Mobile phase gradient of acetonitrile and water with buffer
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UV detection at wavelengths corresponding to the compound's absorption maxima
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, including:
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Bond lengths and angles
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Three-dimensional arrangement of substituents
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Potential intramolecular and intermolecular interactions in the crystal lattice
Table 6: Expected Analytical Data
Analytical Technique | Expected Results | Significance |
---|---|---|
1H NMR | Aromatic signals (7.10-7.60 ppm); SCH2 (4.20-4.40 ppm); N-CH3 (2.40-2.60 ppm) | Structural confirmation |
13C NMR | C≡N (115-120 ppm); aromatic C (120-145 ppm); aliphatic C (20-60 ppm) | Carbon framework verification |
IR | C≡N (~2220 cm-1); aromatic bands (1400-1600 cm-1); C-Br (550-650 cm-1) | Functional group identification |
MS | M+ and M+2 in 1:1 ratio; fragmentation pattern | Molecular weight and structure confirmation |
HPLC | Retention time dependent on conditions | Purity assessment |
Structure-Property Relationships
Lipophilicity and Membrane Permeability
The lipophilic nature of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile would influence its interaction with biological membranes. The calculated Log P value of approximately 3.5-4.0 places it in a range that generally allows for good membrane permeability, which is important for cellular uptake and bioavailability.
Metabolic Considerations
Several sites in the molecule may be susceptible to metabolic transformation, which is relevant for any potential pharmaceutical applications:
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The benzylic carbon adjacent to sulfur is a likely site for oxidative metabolism
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The sulfur atom could undergo oxidation to sulfoxide or sulfone
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The partially saturated ring of the naphthyridine core might be subject to oxidation
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The nitrile group could potentially undergo hydrolysis to an amide or carboxylic acid
Understanding these potential metabolic pathways would be crucial for assessing the compound's stability in biological systems and for identifying possible metabolites.
Electronic Properties
The electronic distribution within the molecule would influence its interactions with biological targets:
These electronic features collectively determine the potential binding interactions with proteins, enzymes, and other biological macromolecules.
Table 7: Structure-Property Relationships
Research Applications and Future Directions
Synthetic Methodology Development
Further research into the synthesis of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile and related compounds could focus on:
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Development of more efficient synthetic routes with fewer steps
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of catalytic methods for key transformation steps
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Optimization of reaction conditions to improve yields and reduce byproduct formation
Biological Activity Exploration
Comprehensive biological screening would be valuable to identify potential applications:
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Enzyme inhibition assays focusing on kinases, proteases, and other relevant targets
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Antimicrobial testing against a panel of bacterial and fungal strains
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Cell-based assays to assess anticancer activity and cytotoxicity profiles
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Receptor binding studies to identify potential interactions with neurotransmitter receptors or other signaling molecules
Structure Modification Studies
Systematic modification of the structure could lead to improved properties or new applications:
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Variation of the halogen substituent (replacing bromine with chlorine, fluorine, or iodine)
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Modification of the position of the bromine on the benzyl ring
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Replacement of the nitrile group with other functionalities
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Introduction of additional substituents on the naphthyridine core
Table 8: Potential Research Directions
Research Area | Specific Focus | Potential Impact |
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Synthetic methodology | Catalytic methods, green chemistry approaches | More efficient and sustainable production |
Biological screening | Enzyme inhibition, antimicrobial activity, receptor binding | Discovery of new bioactivities |
Structure modification | Systematic variation of substituents | Optimization of properties for specific applications |
Computational studies | Prediction of properties and activities | Rational design of improved analogs |
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